molecular formula C19H22N6O2S B10985989 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

Cat. No.: B10985989
M. Wt: 398.5 g/mol
InChI Key: FSSVWCILDJARQB-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

    Synthesis of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the [1,2,4]triazolo[4,3-b]pyridazine ring system.

    Coupling Reaction: The final step is the coupling of the piperazine intermediate with the triazolopyridazine moiety using a suitable linker, such as a propan-1-one group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of partially or fully reduced triazolopyridazine derivatives.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various cellular pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(pyridazin-3-ylsulfanyl)propan-1-one
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(pyrimidin-2-ylsulfanyl)propan-1-one
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(thiazol-2-ylsulfanyl)propan-1-one

Uniqueness

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is unique due to the presence of the [1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl moiety, which imparts distinct electronic and steric properties. This uniqueness can result in specific biological activities and interactions that are not observed with other similar compounds.

This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

InChI

InChI=1S/C19H22N6O2S/c1-27-16-4-2-15(3-5-16)23-9-11-24(12-10-23)19(26)8-13-28-18-7-6-17-21-20-14-25(17)22-18/h2-7,14H,8-13H2,1H3

InChI Key

FSSVWCILDJARQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCSC3=NN4C=NN=C4C=C3

Origin of Product

United States

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